
C.I. Direct Orange 8, disodium salt
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Overview
Description
Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate is a synthetic azo dye known for its vibrant orange color. It is commonly used in various industrial applications, including textile dyeing and paper shading. The compound has a complex molecular structure, with the molecular formula C29H19N5Na2O6S and a molecular weight of 611.5356 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate involves multiple steps:
Diazotization: 4-(4-Aminophenyl)benzenamine undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxybenzoic acid to form an intermediate azo compound.
Second Diazotization and Coupling: The intermediate is further diazotized and coupled with 4-aminonaphthalene-1-sulfonic acid to yield the final product.
Industrial Production Methods
In industrial settings, the production of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate is carried out in large reactors under controlled conditions. The process involves precise temperature and pH control to ensure high yield and purity. The final product is then purified through filtration and drying .
Chemical Reactions Analysis
Types of Reactions
Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for potential therapeutic uses, including as a diagnostic agent.
Industry: Widely used in textile dyeing, paper shading, and as a colorant in various products.
Mechanism of Action
The mechanism of action of disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate involves its interaction with molecular targets through its azo bonds and sulfonate groups. The compound can bind to proteins and other biomolecules, altering their structure and function. This interaction is crucial for its staining properties and potential therapeutic effects .
Comparison with Similar Compounds
Disodium 5-[[4’-[(1-amino-4-sulfonato-2-naphthyl)azo][1,1’-biphenyl]-4-yl]azo]salicylate is unique due to its specific molecular structure and properties. Similar compounds include:
Direct Orange 9: Another azo dye with similar applications but different molecular structure.
Direct Orange 82: A related compound with distinct chemical properties and uses.
These compounds share some functional similarities but differ in their specific applications and chemical behavior.
Biological Activity
C.I. Direct Orange 8, disodium salt, is an azo dye primarily used in textile and food industries. Its biological activity has garnered attention due to its potential toxicity and interactions with biological systems. This article reviews the biological activity of C.I. Direct Orange 8, including its metabolism, genotoxicity, and carcinogenic potential based on diverse research findings.
Chemical Structure and Properties
C.I. Direct Orange 8 is classified as an azo dye characterized by the presence of two aromatic amine groups linked by a nitrogen double bond. Its chemical formula is C16H10N2Na2O4S, and it is soluble in water, making it suitable for various applications.
Metabolism and Toxicokinetics
Research indicates that azo dyes like C.I. Direct Orange 8 undergo metabolic reduction in the body, leading to the release of potentially harmful compounds such as benzidine. The reduction process primarily occurs via:
- Intestinal Microflora : Bacteria in the gut can reduce azo bonds, liberating aromatic amines.
- Hepatic Enzymes : Liver enzymes also facilitate the reductive cleavage of azo dyes.
These processes can result in the formation of genotoxic metabolites that may contribute to adverse health effects .
Genotoxicity
Genotoxicity studies have shown that exposure to C.I. Direct Orange 8 can lead to chromosomal aberrations and increased frequencies of micronuclei in peripheral lymphocytes. A study involving workers exposed to benzidine-based dyes reported a dose-related increase in chromosomal aberrations associated with higher airborne concentrations of these dyes .
Study | Findings |
---|---|
Lynn et al., 1980 | Observed chromosomal aberrations in animal models exposed to C.I. Direct Orange 8 |
NTP Study, 2011 | Indicated potential for DNA damage and mutagenicity |
Carcinogenic Potential
The International Agency for Research on Cancer (IARC) has classified several benzidine-based dyes as probable human carcinogens based on animal studies demonstrating tumor formation . Specifically, studies have shown that exposure to C.I. Direct Orange 8 can induce tumors in various organs, including:
- Liver : Hepatocellular carcinomas observed in rat models.
- Bladder : Transitional cell carcinomas noted in experimental studies.
Case Studies
- Animal Studies : In a 13-week feeding study on Fischer 344 rats, administration of C.I. Direct Orange 8 resulted in significant liver neoplasms, indicating its carcinogenic potential .
- Human Exposure Studies : Epidemiological studies have linked occupational exposure to benzidine-based dyes with increased cancer incidence among workers in dye manufacturing facilities .
Properties
CAS No. |
2429-79-0 |
---|---|
Molecular Formula |
C29H19N5Na2O6S |
Molecular Weight |
611.5 g/mol |
IUPAC Name |
disodium;5-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C29H21N5O6S.2Na/c30-28-23-4-2-1-3-22(23)27(41(38,39)40)16-25(28)34-32-20-11-7-18(8-12-20)17-5-9-19(10-6-17)31-33-21-13-14-26(35)24(15-21)29(36)37;;/h1-16,35H,30H2,(H,36,37)(H,38,39,40);;/q;2*+1/p-2 |
InChI Key |
RBOUZBUAZMPIJV-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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